N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-10-6-5-7-13(16)11-20-17(24)15-12-27-19(22-15)23-18(25)21-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEGZSUNKGXAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including molecular structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 382.44 g/mol. The IUPAC name is N-[(2-methoxyphenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide. Its structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. The compound's thiazole moiety is likely crucial for its biological activity, as thiazoles are often implicated in the modulation of various biological pathways.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : A series of thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7). These studies indicate that compounds similar to this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : Molecular docking analyses have suggested that these compounds can bind effectively to the colchicine-binding site on tubulin, inhibiting tubulin polymerization. This action is crucial for disrupting cancer cell mitosis, thus providing a potential therapeutic avenue for treating resistant cancer types .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial and Antifungal Properties : Thiazole derivatives have been evaluated for their antibacterial and antifungal activities. Studies indicate that certain modifications to the thiazole structure can enhance these activities, making them suitable candidates for further development as antimicrobial agents .
Case Studies
1. Anticancer Efficacy : In a study involving structurally related compounds, it was found that modifications to the thiazole ring significantly enhanced antiproliferative activity against melanoma and prostate cancer cells. The most effective derivatives demonstrated IC50 values in the nanomolar range, indicating potent anticancer properties .
2. Resistance Overcoming : Research has shown that some thiazole derivatives can overcome multidrug resistance in cancer cells. This capability is particularly important in treating cancers that are typically resistant to standard therapies, highlighting the therapeutic potential of compounds like this compound .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Moderate (IC50 values in low µM range) | Moderate |
| SMART Compounds | Structure | High (IC50 values in nM range) | High |
| Other Thiazole Derivatives | Structure | Variable (depends on substitutions) | Variable |
Scientific Research Applications
Research indicates that thiazole derivatives, including N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide, exhibit a range of biological activities:
-
Anticancer Activity :
- Thiazole derivatives have been reported to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer) through mechanisms involving caspase activation and cell cycle arrest .
- A recent study demonstrated that the compound exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
- Attachment of the Phenylureido Group : Involves reacting the thiazole derivative with phenyl isocyanate.
- Introduction of the Methoxybenzyl Group : This can be accomplished via nucleophilic substitution reactions.
In industrial applications, optimizing synthetic routes can enhance yield and purity while adhering to green chemistry principles .
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy Study :
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 3-phenylureido group distinguishes it from analogs with pyridinyl () or benzoylphenyl groups (). This substituent may enhance target binding affinity through urea-mediated hydrogen bonding.
- Synthetic Complexity : Analogs like Compound 29 require transition-metal catalysis (Cu) for azide incorporation , whereas the target compound’s synthesis would likely involve urea-forming reagents (e.g., carbonyldiimidazole).
- Purity and Characterization : High-purity analogs (>98%) are achieved via HPLC, suggesting similar protocols could optimize the target compound’s yield .
Spectroscopic and Analytical Data
- IR Spectroscopy : Thiazole carboxamides (e.g., ) show νC=O stretches at ~1660–1682 cm⁻¹, consistent with the target compound’s expected profile .
- NMR : Aromatic protons in analogs (e.g., δ 7.2–8.1 ppm) align with the target’s methoxybenzyl and phenylureido groups .
Research Implications and Gaps
- Structural Optimization : Replacing the pyridinyl () or azide () groups with urea moieties could improve target selectivity.
- Biological Testing : The lack of bioactivity data for the target compound necessitates assays comparable to those in (e.g., kinase inhibition).
- Synthetic Refinement : Adopting ’s HPLC protocols may enhance the target’s purity for preclinical studies.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-methoxybenzyl)-2-(3-phenylureido)thiazole-4-carboxamide?
Methodological Answer:
- Stepwise Synthesis: The compound’s thiazole core is typically constructed via cyclization of thiourea intermediates with α-bromoketones, followed by amidation with substituted benzylamines .
- Reaction Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity during amide bond formation. Catalysts like EDCI/HOBt improve coupling efficiency .
- Purity Control: Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity (>95%) by HPLC with a C18 column (acetonitrile/water gradient) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H NMR (CDCl₃ or DMSO-d₆) to verify the thiazole C-H proton (~δ 8.1 ppm) and methoxybenzyl group (δ 3.8–3.9 ppm for OCH₃) .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ peaks matching the molecular weight (calculated: ~397.4 g/mol). High-resolution MS (HRMS) resolves isotopic patterns .
- X-ray Crystallography: For unambiguous 3D conformation analysis, single crystals can be grown via slow evaporation in ethanol/water mixtures .
Q. How is the compound’s solubility profile evaluated for in vitro assays?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- LogP Determination: Calculate via HPLC retention times using a C18 column and a calibration curve of standards (e.g., logP ~2.5–3.0 expected due to lipophilic substituents) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications: Replace the methoxybenzyl group with halogenated or electron-withdrawing substituents (e.g., 3-F or 4-CF₃) to enhance target binding .
- Bioisosteric Replacement: Substitute the phenylurea moiety with sulfonamide or triazole groups to improve metabolic stability .
- In Silico Docking: Use Schrödinger Suite or AutoDock to model interactions with biological targets (e.g., kinase domains). Validate with SPR binding assays .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Assay Standardization: Normalize data using Z’-factor (>0.5) and include positive controls (e.g., doxorubicin). Test multiple cell lines (e.g., HeLa, MCF-7, HEK293) .
- Mechanistic Profiling: Perform RNA-seq to identify differentially expressed genes in responsive vs. resistant lines. Validate targets via siRNA knockdown .
Q. How are in vivo pharmacokinetic parameters optimized for this compound?
Methodological Answer:
- Formulation: Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability. Conduct stability tests in plasma (37°C, 24h) .
- Metabolic Studies: Incubate with liver microsomes (human/rodent) to identify CYP450-mediated metabolites. Adjust dosing regimens based on t₁/₂ and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
